1-(3-Methoxybenzyl)piperazine
Overview
Description
1-(3-Methoxybenzyl)piperazine is a chemical compound belonging to the piperazine class, characterized by its molecular structure that includes a benzyl group attached to a piperazine ring
Mechanism of Action
Target of Action
1-(3-Methoxybenzyl)piperazine is a chemical compound that belongs to the class of piperazines Piperazines are known to have a broad range of pharmacological properties .
Mode of Action
It’s known that many piperazine compounds generally work by paralyzing parasites, which allows the host body to easily expel the invasive organism .
Biochemical Pathways
Piperazines, in general, are known to interact with various biochemical pathways depending on their specific chemical structure .
Pharmacokinetics
A related compound, piperazine, is known to be protein-bound to an extent of 60-70% .
Result of Action
The general effect of many piperazine compounds is the paralysis of parasites, facilitating their expulsion from the host body .
Action Environment
It’s known that piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . This solubility profile may influence its action and efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxybenzyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxybenzyl chloride with piperazine in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxybenzyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using different nucleophiles and suitable reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1-(3-Methoxybenzyl)piperazine has found applications in various scientific fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research has explored its use as a potential therapeutic agent for various medical conditions.
Industry: The compound is utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
3-Methylbenzylpiperazine (3-Me-BZP): A stimulant drug with a similar structure but different functional groups.
Methylenedioxybenzylpiperazine (MDBZP): Another piperazine derivative with distinct properties and applications.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWNAISVQHRFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330255 | |
Record name | 1-(3-methoxybenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55212-32-3 | |
Record name | 1-(3-methoxybenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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